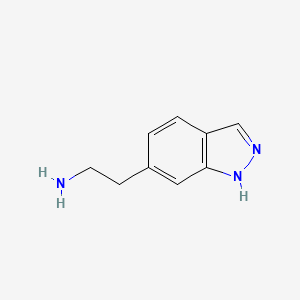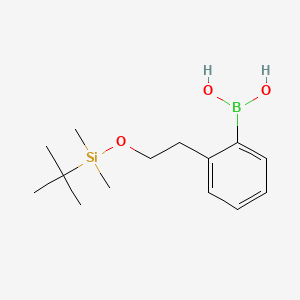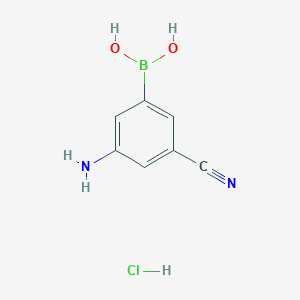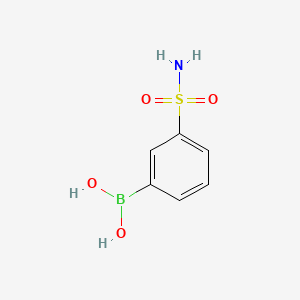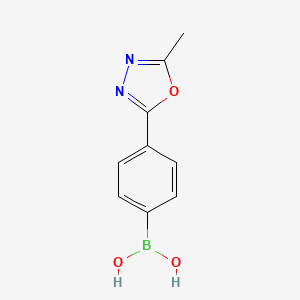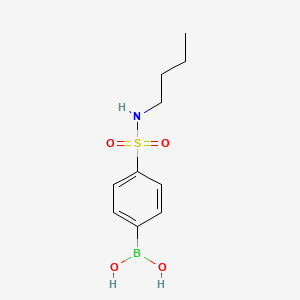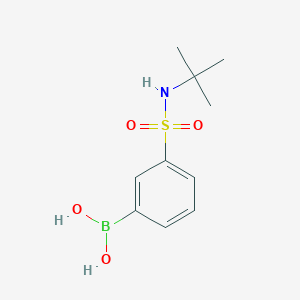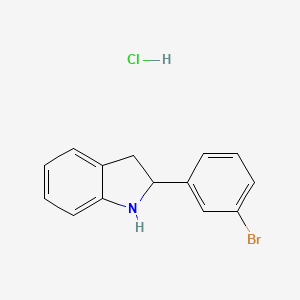
2-(3-Bromophenyl)indoline hydrochloride
説明
2-(3-Bromophenyl)indoline hydrochloride is a chemical compound that belongs to the class of indoline derivatives. Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrolidine ring. The presence of the bromine atom at the 3-position of the phenyl ring makes this compound particularly interesting for various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Bromination of Indoline: The compound can be synthesized by the bromination of indoline using bromine in the presence of a suitable catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 3-bromophenylboronic acid with indoline in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction is performed under anhydrous conditions to avoid hydrolysis of the reagents.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure consistent quality. The choice of solvent and catalyst is optimized for maximum yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. For example, oxidation with hydrogen peroxide (H2O2) in the presence of a catalyst like palladium on carbon (Pd/C) can yield 2-(3-bromophenyl)indoline-3-oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting with sodium azide (NaN3) can replace the bromine with an azide group.
Common Reagents and Conditions:
Oxidation: H2O2, Pd/C, room temperature.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: NaN3, DMF solvent, elevated temperature.
Major Products Formed:
Oxidation: 2-(3-Bromophenyl)indoline-3-oxide.
Reduction: Reduced derivatives of 2-(3-Bromophenyl)indoline.
Substitution: 2-(3-Azidophenyl)indoline.
科学的研究の応用
2-(3-Bromophenyl)indoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it valuable in drug discovery.
Medicine: It has potential therapeutic applications, including the treatment of certain types of cancer and neurological disorders. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science.
作用機序
The mechanism by which 2-(3-Bromophenyl)indoline hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors. For example, in cancer treatment, it might inhibit the activity of specific enzymes involved in tumor growth. The exact pathways and molecular targets involved would vary based on the biological system and the specific application.
類似化合物との比較
2-(3-Bromophenyl)indoline hydrochloride is unique due to its bromine atom and indoline structure. Similar compounds include:
2-(3-Chlorophenyl)indoline hydrochloride: Similar structure but with a chlorine atom instead of bromine.
2-(3-Iodophenyl)indoline hydrochloride: Similar structure but with an iodine atom instead of bromine.
2-(3-Methoxyphenyl)indoline hydrochloride: Similar structure but with a methoxy group instead of bromine.
These compounds differ in their reactivity and biological activity due to the different substituents on the phenyl ring. The bromine atom in this compound provides unique chemical properties that are not present in the other compounds.
特性
IUPAC Name |
2-(3-bromophenyl)-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN.ClH/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14;/h1-8,14,16H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJDPIDJPOXRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC(=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


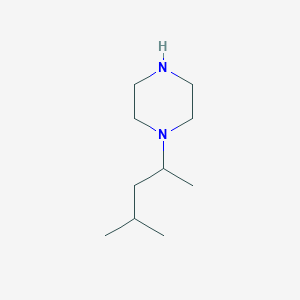
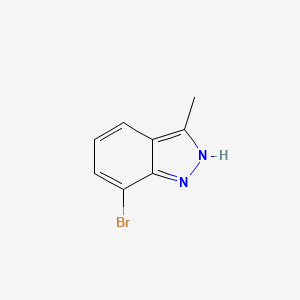
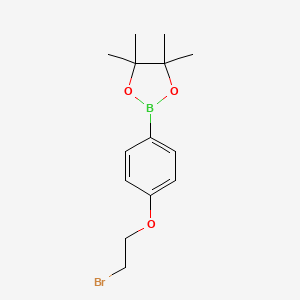
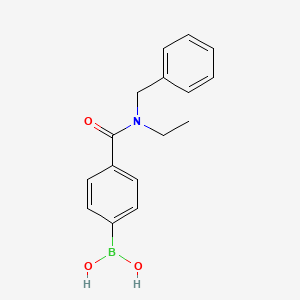
![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)
